11-(4-Butoxyphenyl)-4-[(2-chlorophenyl)methyl]-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,7,10-tetraen-5-one is a complex organic compound with significant potential in scientific research. It is classified as a synthetic organic compound and is characterized by its intricate molecular structure which incorporates multiple functional groups.
This compound falls under the category of synthetic organic compounds, specifically within the realm of pentaazatricyclo derivatives. Its unique structure allows for diverse interactions in biological systems, making it a subject of interest in pharmacological studies.
The synthesis of 11-(4-Butoxyphenyl)-4-[(2-chlorophenyl)methyl]-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,7,10-tetraen-5-one typically involves multiple steps that include:
The synthesis may also involve the use of catalysts to facilitate reactions and improve yields. Precise reaction conditions are critical for obtaining high-purity products.
The molecular structure of 11-(4-Butoxyphenyl)-4-[(2-chlorophenyl)methyl]-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,7,10-tetraen-5-one features a complex arrangement that includes:
The compound's structural data can be represented by its InChI string: InChI=1S/C24H28ClN5O2/c1-2-3-13-31-20-9-7-18(8-10-20)21-15-22-23-26-27-24(29(23)11-12-30(22)28-21)32-16-17-5-4-6-19(25)14-17/h4-12,14,21-23,26,28H,2-3,13,15-16H2,1H3
.
The compound can participate in various chemical reactions including:
Common reagents for these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The choice of solvent and reaction temperature plays a crucial role in determining the outcome of these reactions.
The mechanism of action for this compound involves its interaction with specific biological targets such as enzymes or receptors. The structural features allow it to bind effectively to these targets:
Data supporting these interactions can be derived from pharmacological studies that assess the compound's efficacy against specific targets .
While detailed physical properties such as density and boiling point are not readily available for this compound , it is known to exhibit stability under standard laboratory conditions.
The chemical properties include:
This compound shows promise in several scientific fields:
CAS No.: 6709-57-5
CAS No.: 815-91-8
CAS No.: 121353-47-7
CAS No.: 84813-73-0
CAS No.: 121955-20-2
CAS No.: